Lipophilicity Benchmarking: Elevated LogP Relative to Non-Brominated and Regioisomeric Benzamide Analogs
The lipophilicity of 4-Bromo-2-methoxy-N-methylbenzamide (LogP = 2.39) is substantially higher than that of its non-brominated parent, 2-methoxy-N-methylbenzamide (SlogP = 2.085) [1], and regioisomeric analogs like 3-bromo-N-methylbenzamide (LogP = 1.88) . This increase is attributed to the combined effect of the hydrophobic bromine atom at the 4-position and the ortho-methoxy group, which together enhance the molecule's predicted membrane permeability and potential for central nervous system (CNS) penetration compared to its less lipophilic congeners. Notably, the 4-bromo substitution yields a more pronounced LogP increase than the 3-bromo substitution, demonstrating the importance of the para-bromo orientation for this scaffold.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.39 |
| Comparator Or Baseline | 2-methoxy-N-methylbenzamide (SlogP = 2.085); 4-bromo-N-methylbenzamide (LogP = 2.20); 3-bromo-N-methylbenzamide (LogP = 1.88); 4-bromo-2-methoxybenzamide (LogP = 2.44) |
| Quantified Difference | Target compound LogP is 0.31 units higher than 2-methoxy-N-methylbenzamide; 0.19 units higher than 4-bromo-N-methylbenzamide; 0.51 units higher than 3-bromo-N-methylbenzamide; 0.05 units lower than 4-bromo-2-methoxybenzamide |
| Conditions | Calculated LogP values from ChemSrc (target), MMISINC Database (2-methoxy), Molbase (4-bromo-N-methyl), ChemSrc (3-bromo-N-methyl), Molbase (4-bromo-2-methoxybenzamide) |
Why This Matters
Higher lipophilicity predicts improved passive membrane diffusion, a critical factor for researchers designing CNS-penetrant probes or oral drug candidates.
- [1] MMsINC Database. (n.d.). 2-methoxy-N-methylbenzamide. Retrieved from http://mms.dsfarm.unipd.it. View Source
